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Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

Cat. No.: B077824 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 2-
Phenoxynicotinonitrile (CAS No. 14178-15-5), a molecule of interest in medicinal chemistry

and materials science. Intended for researchers, scientists, and drug development

professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data of the compound. The interpretation of this data is crucial for

structural elucidation, purity assessment, and understanding the chemical behavior of 2-
Phenoxynicotinonitrile.

Introduction
2-Phenoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with

a phenoxy group and a nitrile functional group. This unique combination of moieties imparts

specific electronic and structural properties, making its detailed characterization essential for its

application in various research fields. Spectroscopic techniques are indispensable tools for this

purpose, each providing a unique piece of the structural puzzle. This guide will present and

interpret the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the experimental

choices and the logic behind the spectral assignments. For the NMR and MS data, where

experimental spectra are not readily available in the public domain, high-quality predicted data

from reputable software will be utilized, with the sources and methodologies clearly stated to

ensure scientific integrity.
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To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will

be used for 2-Phenoxynicotinonitrile:

Caption: Molecular structure and atom numbering of 2-Phenoxynicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following sections present the predicted ¹H and ¹³C NMR data for 2-
Phenoxynicotinonitrile, generated using advanced prediction software.[1][2][3][4]

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-Phenoxynicotinonitrile provides information about the

chemical environment of the hydrogen atoms. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for 2-Phenoxynicotinonitrile

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H4 7.85 dd J = 7.5, 1.8

H5 7.30 dd J = 7.5, 5.0

H6 8.35 dd J = 5.0, 1.8

H9'/H13' 7.25 d J = 7.8

H10'/H12' 7.45 t J = 7.8

H11' 7.35 t J = 7.4

Interpretation:

Aromatic Protons (Pyridine Ring): The protons on the pyridine ring (H4, H5, and H6) are

expected to appear in the downfield region of the spectrum due to the deshielding effect of

the aromatic ring and the nitrogen atom. H6 is predicted to be the most deshielded due to its
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proximity to the electronegative nitrogen atom. The coupling pattern (doublet of doublets)

arises from the coupling with the other two protons on the ring.

Aromatic Protons (Phenoxy Group): The protons of the phenoxy group (H9'/H13', H10'/H12',

and H11') are also in the aromatic region. The ortho protons (H9'/H13') are expected to be a

doublet, the meta protons (H10'/H12') a triplet, and the para proton (H11') a triplet, which is a

typical pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the

molecule.

Table 2: Predicted ¹³C NMR Data for 2-Phenoxynicotinonitrile

Carbon Predicted Chemical Shift (ppm)

C2 162.5

C3 108.0

C4 140.0

C5 120.0

C6 153.0

C8' 154.0

C9'/C13' 122.0

C10'/C12' 130.0

C11' 126.0

C14 (CN) 116.0

Interpretation:

Pyridine Ring Carbons: The carbon atoms of the pyridine ring show a wide range of chemical

shifts. C2, being attached to both the nitrogen and the oxygen of the phenoxy group, is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b077824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significantly deshielded and appears at a very low field. C6 is also deshielded by the

nitrogen. C3, adjacent to the nitrile group, is expected to be more shielded.

Phenoxy Group Carbons: The carbon atoms of the phenoxy ring exhibit chemical shifts

typical for an aromatic ether. C8', the carbon directly attached to the oxygen, is the most

deshielded in this group.

Nitrile Carbon: The carbon of the nitrile group (C14) is expected to have a characteristic

chemical shift in the region of 115-125 ppm.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds. The predicted characteristic IR absorption bands for 2-
Phenoxynicotinonitrile are summarized below.[6][7][8][9]

Table 3: Predicted IR Absorption Bands for 2-Phenoxynicotinonitrile

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100-3000 C-H stretch Aromatic

2230-2210 C≡N stretch Nitrile

1600-1450 C=C and C=N stretch
Aromatic ring (Pyridine and

Phenyl)

1250-1200 C-O-C stretch (asymmetric) Aryl ether

1100-1000 C-O-C stretch (symmetric) Aryl ether

Interpretation:

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2230-2210 cm⁻¹ is

a clear indicator of the nitrile functional group.

Aromatic C-H Stretch: The presence of aromatic rings is confirmed by the C-H stretching

vibrations typically appearing just above 3000 cm⁻¹.
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Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and

phenyl rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Aryl Ether C-O Stretch: The characteristic asymmetric and symmetric C-O-C stretching

vibrations of the aryl ether linkage are expected in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹

regions, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. The predicted molecular ion and major

fragmentation pathways for 2-Phenoxynicotinonitrile are discussed below.

Molecular Ion:

The molecular formula of 2-Phenoxynicotinonitrile is C₁₂H₈N₂O, with a molecular weight of

196.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙)

would be observed at m/z = 196.

Predicted Fragmentation Pattern:

The fragmentation of 2-Phenoxynicotinonitrile is expected to proceed through several key

pathways, initiated by the ionization of the molecule.

[C12H8N2O]+•
m/z = 196

[C6H5O]+•
m/z = 93- C6H3N2

[C6H4N2]+•
m/z = 104

- C6H5O

[C6H5]+•
m/z = 77

- O

[C5H4N]+•
m/z = 78

- CN

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of 2-Phenoxynicotinonitrile in mass

spectrometry.

Interpretation:
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Cleavage of the Ether Bond: The C-O bond of the ether linkage is a likely site for

fragmentation. This can lead to the formation of a phenoxy radical and a cyanopyridinyl

cation, or a phenoxy cation and a cyanopyridinyl radical. The observation of a peak at m/z =

93, corresponding to the phenoxy cation ([C₆H₅O]⁺), would be a strong indicator of this

fragmentation.

Loss of the Phenoxy Group: The entire phenoxy group can be lost as a radical, leading to a

fragment at m/z = 103, corresponding to the 3-cyanopyridinyl cation.

Fragmentation of the Phenoxy Group: The phenoxy cation (m/z = 93) can further fragment

by losing a carbon monoxide (CO) molecule to give the cyclopentadienyl cation at m/z = 65.

Alternatively, loss of a hydrogen atom can lead to a fragment at m/z = 92.

Fragmentation of the Pyridine Ring: The pyridine ring can also undergo fragmentation, for

instance, by losing the nitrile group.

Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental

protocols are recommended. These protocols are designed to be self-validating, incorporating

steps for instrument calibration and sample preparation that are crucial for reliable and

reproducible results.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of 2-Phenoxynicotinonitrile in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in

which the compound is fully soluble and which does not have signals that overlap with the

analyte signals.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Filter the solution into a clean, dry 5 mm NMR tube.
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Instrument Setup and Calibration:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and resolution.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Calibrate the 90° pulse width.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width

of 220-250 ppm is typically used.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

IR Spectroscopy Protocol
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg

of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.
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Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated

total reflectance (ATR) crystal.

Instrument Setup and Background Scan:

Use a Fourier-transform infrared (FTIR) spectrometer.

Perform a background scan of the empty sample compartment (for KBr pellet) or the clean

ATR crystal to subtract the atmospheric and instrument absorbances.

Data Acquisition:

Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

generate the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol
Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument Setup and Calibration:

Use a mass spectrometer equipped with an appropriate ionization source, such as

electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less

volatile or thermally labile compounds.

Calibrate the mass analyzer using a known calibration compound.
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Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Compare the observed spectrum with theoretical fragmentation patterns and/or library

spectra.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for 2-
Phenoxynicotinonitrile. Through the interpretation of predicted ¹H NMR, ¹³C NMR, and MS

data, alongside the analysis of expected IR absorption bands, a comprehensive spectroscopic

profile of the molecule has been established. The provided experimental protocols offer a

framework for obtaining high-quality data for this and similar compounds. This information is

vital for any researcher working with 2-Phenoxynicotinonitrile, enabling confident structural

confirmation and paving the way for its further investigation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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